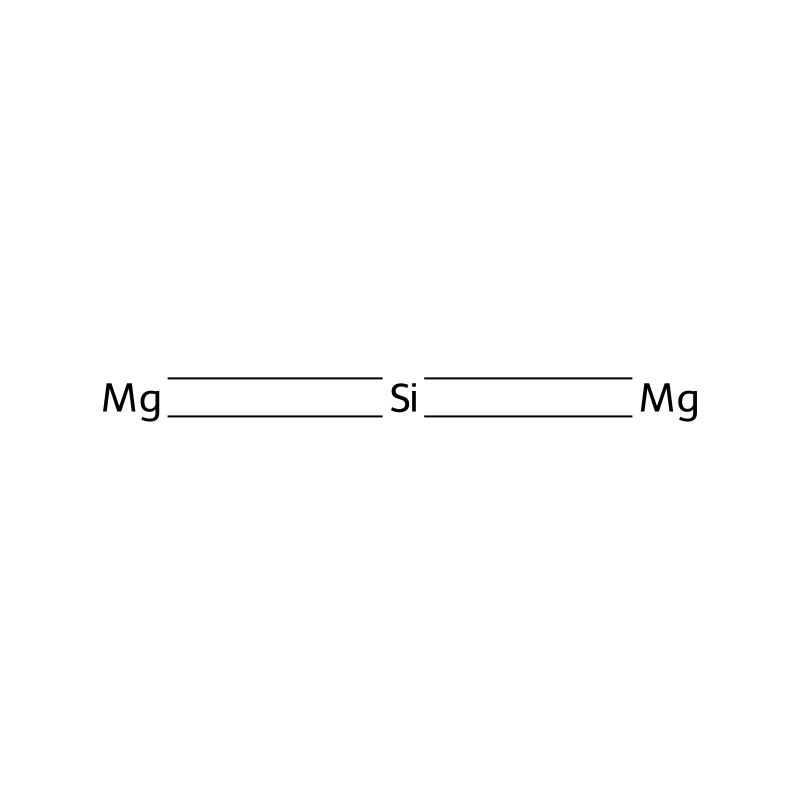

Magnesium silicide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Semiconductors:

- One of the most promising applications of Mg2Si lies in its semiconducting properties. It exhibits intrinsic n-type conductivity, meaning it naturally conducts electricity due to the presence of magnesium defects within its crystal structure . This makes it a potential candidate for mid-temperature (around 500-800 K) thermoelectric devices . These devices can convert heat into electricity, offering a clean and efficient way to generate power.

3D Printing Applications:

- Research is ongoing to explore the use of Mg2Si in 3D printing for building components used in energy-harvesting devices. By creating Mg2Si pastes suitable for techniques like electrospinning and low-pressure spraying, scientists hope to develop a new generation of eco-friendly thermoelectric materials Materials for Renewable and Sustainable Energy: .

Material Science Research:

- Understanding the growth mechanisms of Mg2Si is crucial for optimizing its properties for various applications. Researchers are employing techniques like phase-field modeling to study how Mg2Si forms on the surface of silicon foams through reactive diffusion processes Request PDF - ResearchGate. This research can provide valuable insights into controlling the formation and properties of Mg2Si for future applications.

Other Potential Applications:

- Mg2Si also finds mention in research related to photovoltaics, but this area is still under development.

Magnesium silicide, with the chemical formula Mg₂Si, is an inorganic compound composed of magnesium and silicon. It appears as a grayish powder and is notable for its unique properties, including its ability to release hydrogen gas upon hydrolysis. Magnesium silicide is primarily used in scientific research and has garnered attention for its potential applications in hydrogen generation and as a semiconductor material due to its electronic properties.

- Hydrolysis Reaction: When magnesium silicide reacts with water, it produces hydrogen gas and magnesium hydroxide:

This reaction is exothermic and can be utilized for hydrogen generation, making magnesium silicide a candidate for sustainable energy applications .

- Reaction with Acids: Magnesium silicide reacts with acids to produce silane gas, which is highly flammable:

The release of silane gas can be hazardous due to its spontaneous combustion in air .

- Reactions with Metal Oxides: Magnesium silicide can react with various metal oxides to form transition metal silicides and magnesium oxide. For example:

where represents different transition metals .

Magnesium silicide can be synthesized through several methods:

- Direct Combination: The most common method involves heating magnesium and silicon together at high temperatures (around 600 °C) in an inert atmosphere:

- Solid-State Reactions: This method includes the use of metal oxides and lithium silicide to produce magnesium silicide through solid-state metathesis reactions .

- Hydrothermal Synthesis: A more advanced technique involves synthesizing magnesium silicide in a hydrothermal environment, allowing for control over particle size and morphology.

Magnesium silicide has several notable applications:

- Hydrogen Generation: Due to its ability to release hydrogen gas via hydrolysis, it is being explored as a potential material for hydrogen storage and fuel cells .

- Semiconductor Industry: Its electronic properties make it suitable for use in semiconductor devices.

- Thermal Management: Magnesium silicide's thermal conductivity allows it to be used in applications requiring efficient heat dissipation.

Research on the interactions of magnesium silicide focuses primarily on its reactivity with water and acids. Studies indicate that exposure to moisture can lead to hazardous situations due to the generation of flammable gases. Furthermore, interactions with metal oxides have been studied to explore the formation of various metal silicides, which are valuable in materials science .

Magnesium silicide shares similarities with several other compounds, particularly those involving silicon and metals. Here are some comparable compounds:

| Compound | Formula | Notable Features |

|---|---|---|

| Calcium Silicide | Ca₂Si | Used in steelmaking; reacts similarly with water |

| Lithium Silicide | Li₂Si | Known for its use in lithium-ion batteries |

| Silicon Carbide | SiC | Widely used as an abrasive; excellent thermal stability |

| Aluminum Silicide | Al₄Si | Used in lightweight materials; less reactive than Mg₂Si |

Uniqueness of Magnesium Silicide

Magnesium silicide stands out due to its specific ability to generate hydrogen gas efficiently upon hydrolysis, making it an attractive candidate for renewable energy applications. Its unique combination of properties—reactivity, semiconductor characteristics, and ease of synthesis—distinguishes it from similar compounds.

Physical Description

OtherSolid

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

39404-03-0

Wikipedia

General Manufacturing Information

Magnesium silicide (Mg2Si): ACTIVE